

Application Notes and Protocols: Tofacitinib in Preclinical Animal Models

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Compound of Interest

Compound Name: *Tafetinib*

Cat. No.: *B611116*

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These application notes provide a comprehensive overview of the use of Tofacitinib (Xeljanz®), a Janus kinase (JAK) inhibitor, in various preclinical animal models of inflammatory diseases. The accompanying protocols offer detailed methodologies for inducing these disease models and evaluating the therapeutic efficacy of Tofacitinib.

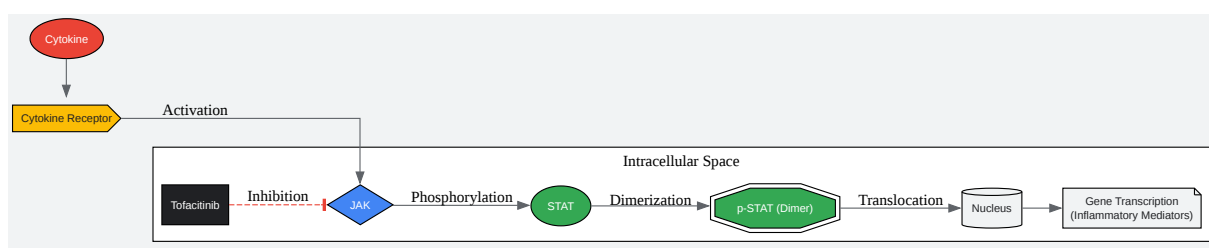
Introduction

Tofacitinib is a small molecule inhibitor of Janus kinases, primarily targeting JAK1 and JAK3, and to a lesser extent, JAK2.^{[1][2][3]} This inhibition disrupts the JAK-STAT signaling pathway, a critical intracellular cascade for numerous cytokines and growth factors involved in immune cell function and inflammation.^{[1][4][5][6]} Consequently, Tofacitinib modulates the immune response and has demonstrated efficacy in the treatment of several autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.^{[1][3]} Preclinical evaluation in relevant animal models is a crucial step in understanding the mechanism of action and therapeutic potential of JAK inhibitors like Tofacitinib.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway. When cytokines bind to their receptors on the cell surface, associated JAKs are brought into

proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[5] Tofacitinib, by blocking JAK activity, prevents the phosphorylation and activation of STATs, thereby downregulating the expression of inflammatory mediators.[1]



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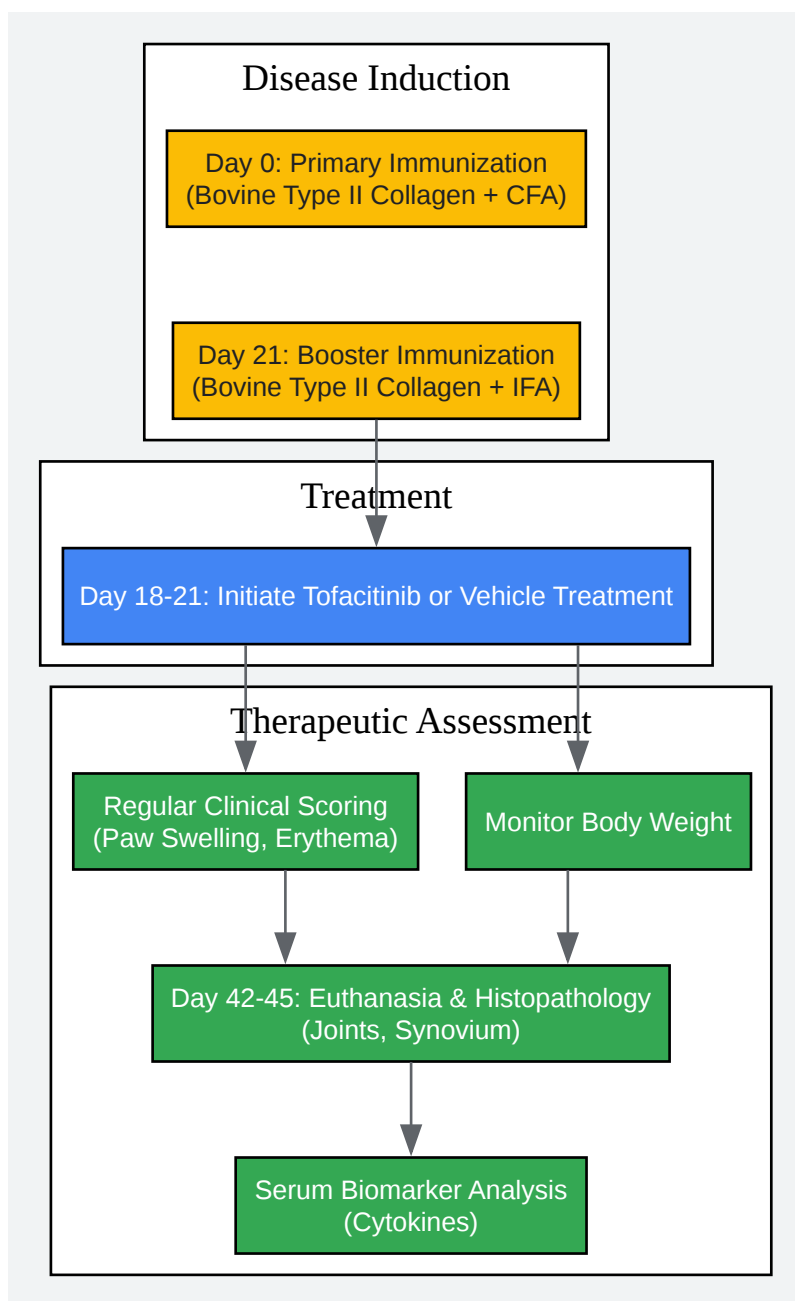
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

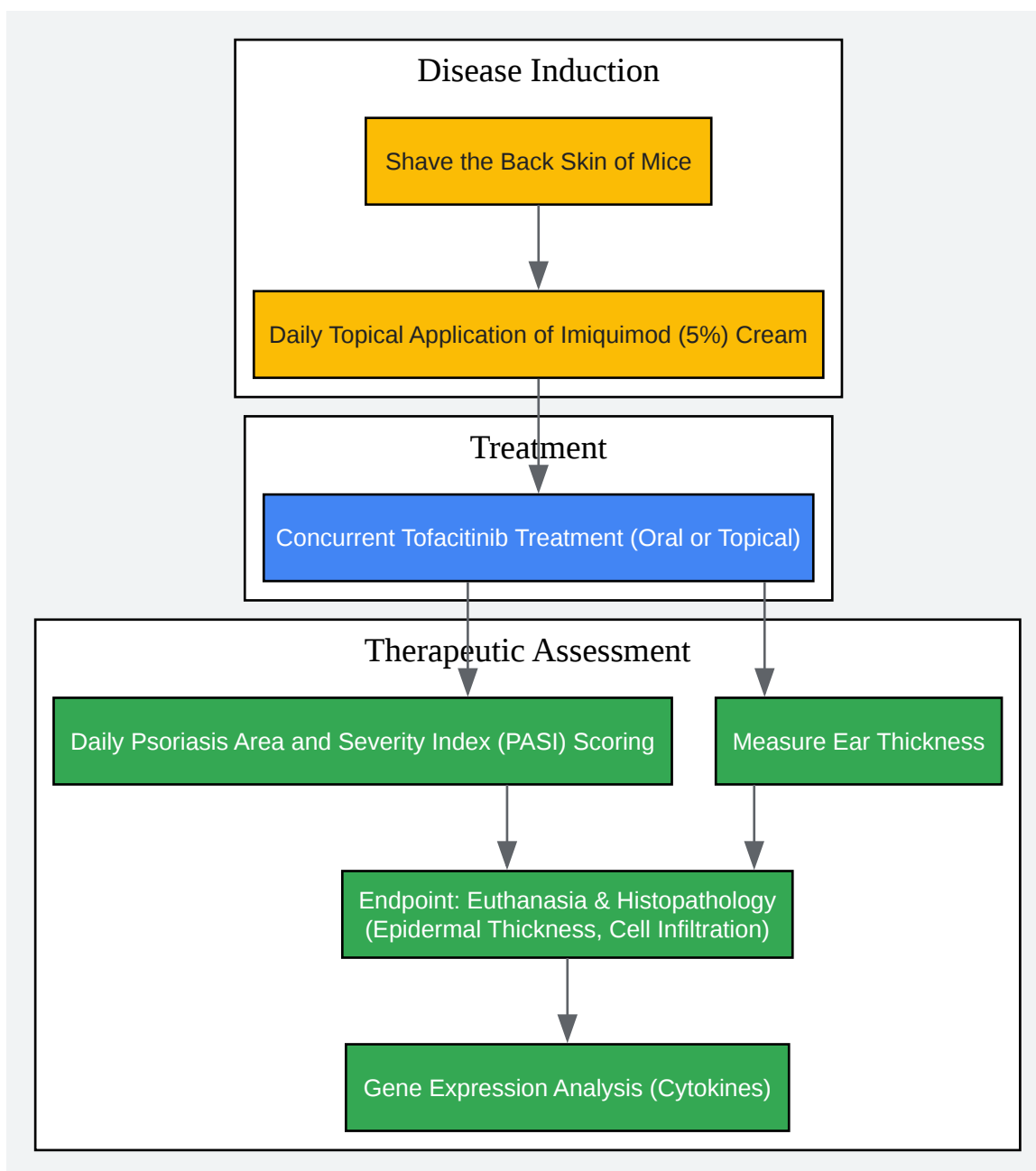
Animal Models for Studying Tofacitinib's Therapeutic Effects

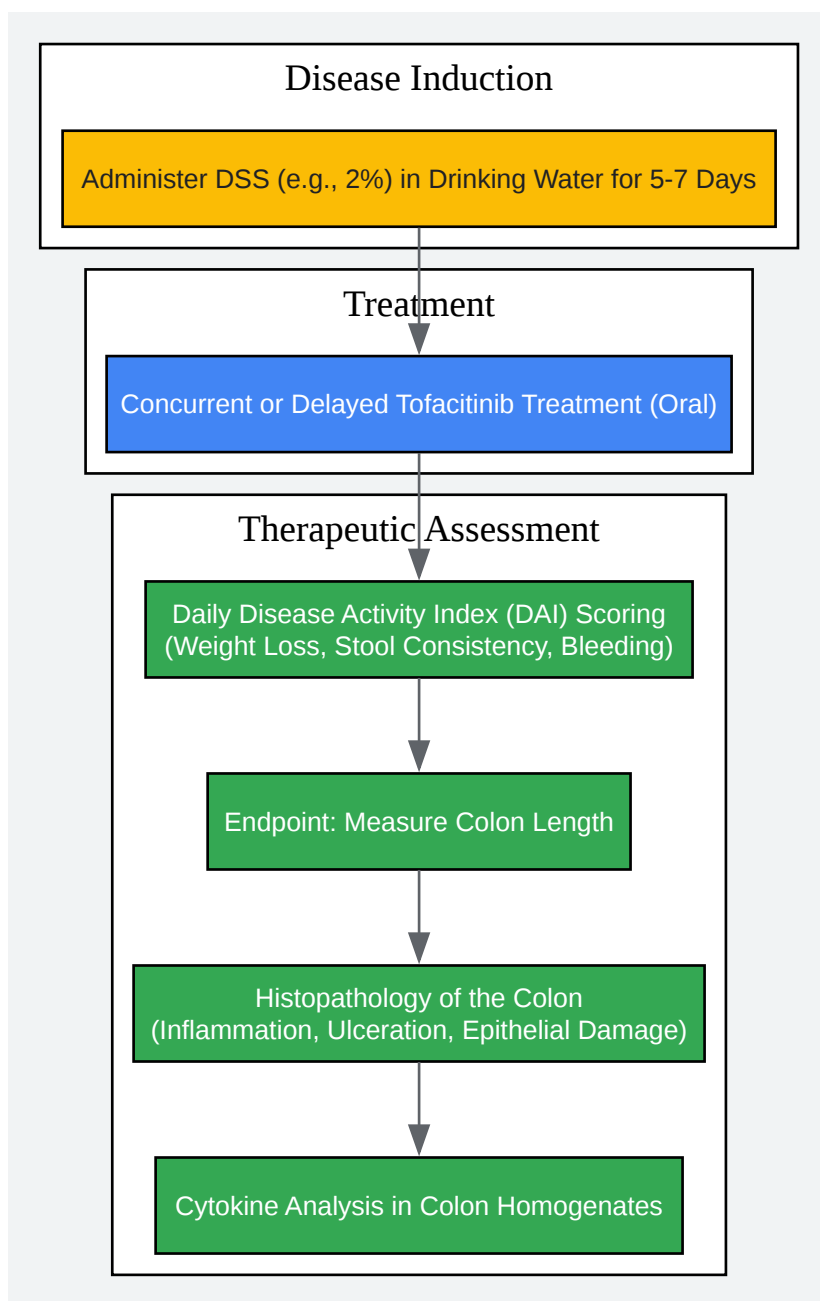
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The Collagen-Induced Arthritis (CIA) model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.

Experimental Workflow: Collagen-Induced Arthritis (CIA) Model







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